

# Application Note: Site-Specific Protein Labeling using ATTO 565 Cadaverine

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## Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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## Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful tool for studying protein function, localization, and interactions. ATTO 565, a bright and photostable rhodamine-based dye, is well-suited for a variety of fluorescence microscopy applications, including super-resolution techniques.[1][2][3] **ATTO 565 cadaverine** is an amine-functionalized derivative that serves as an excellent substrate for transglutaminases, enabling the covalent and site-specific attachment of the dye to a target protein.[4][5] This application note provides a detailed protocol for the transglutaminase-mediated labeling of proteins with **ATTO 565 cadaverine**, purification of the conjugate, and determination of the degree of labeling.

Transglutaminases catalyze the formation of a stable isopeptide bond between the  $\gamma$ -carboxamide group of a glutamine residue within a protein and a primary amine, such as the one present in **ATTO 565 cadaverine**. [6] For enhanced specificity, proteins are often engineered to contain a short recognition sequence, or "Q-tag," which serves as an efficient substrate for the enzyme.[4]

## Quantitative Data Summary

The following tables summarize the key optical properties of ATTO 565 and typical reaction parameters for transglutaminase-mediated protein labeling.

Table 1: Optical Properties of ATTO 565

Property	Value	Reference(s)
Maximum Excitation Wavelength ( $\lambda_{\text{max}}$ )	~564 nm	<a href="#">[6]</a> <a href="#">[7]</a>
Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )	~590 nm	<a href="#">[6]</a> <a href="#">[7]</a>
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{\text{max}}$	120,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Correction Factor (CF <sub>280</sub> = $\epsilon_{280}/\epsilon_{\text{max}}$ )	0.12	<a href="#">[7]</a> <a href="#">[9]</a>
Fluorescence Quantum Yield ( $\eta$ )	~90%	<a href="#">[6]</a>

Table 2: Typical Reaction Parameters for Transglutaminase-Mediated Labeling

Parameter	Microbial Transglutaminase (MTG)	Mammalian Transglutaminase (e.g., gpTGase)	Reference(s)
Enzyme Source	e.g., <i>Streptomyces mobaraensis</i>	e.g., Guinea Pig Liver (gpTGase)	<a href="#">[10]</a> <a href="#">[11]</a>
pH Optimum	6.0 - 7.0	7.0 - 8.0	<a href="#">[12]</a> <a href="#">[13]</a>
Temperature	37 - 50 °C	37 °C	<a href="#">[4]</a> <a href="#">[12]</a>
Cofactor Requirement	Ca <sup>2+</sup> -independent	Ca <sup>2+</sup> -dependent (typically 5-10 mM)	<a href="#">[4]</a> <a href="#">[12]</a> <a href="#">[14]</a>
Typical Reaction Time	30 min - 2 hours	30 min - 2 hours	<a href="#">[4]</a> <a href="#">[11]</a>
Relative Deamidation Activity	Lower	Higher	<a href="#">[10]</a> <a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Transglutaminase-Mediated Protein Labeling with ATTO 565 Cadaverine

This protocol outlines the general steps for labeling a Q-tagged protein with **ATTO 565 cadaverine** using microbial transglutaminase (MTG).

#### Materials:

- Purified Q-tagged protein in a suitable buffer (e.g., PBS, Tris-HCl), free of primary amines.
- **ATTO 565 cadaverine**
- Microbial Transglutaminase (MTG)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Stop Solution (e.g., 50 mM EDTA for quenching any residual metalloproteases if MTG preparation is not pure; for specific MTG inhibitors, follow manufacturer's recommendation).

#### Procedure:

- Prepare Protein Solution: Dissolve the Q-tagged protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Prepare **ATTO 565 Cadaverine** Stock Solution: Dissolve **ATTO 565 cadaverine** in an appropriate solvent like DMSO to a concentration of 1-10 mM.
- Set up the Labeling Reaction:
  - In a microcentrifuge tube, combine the protein solution and **ATTO 565 cadaverine** stock solution. A molar excess of the dye (e.g., 10 to 50-fold) over the protein is recommended to ensure efficient labeling.
  - Add MTG to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 U of MTG per mg of protein can be used.

- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal incubation time may vary depending on the protein and desired degree of labeling.
- Stop the Reaction: Terminate the reaction by adding the appropriate Stop Solution.

## Protocol 2: Purification of the Labeled Protein

It is crucial to remove the unreacted **ATTO 565 cadaverine** and the transglutaminase from the labeled protein. Gel filtration chromatography is a commonly used method.

Materials:

- Gel filtration column (e.g., Sephadex G-25)
- Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

- Equilibrate the Column: Equilibrate the gel filtration column with at least 3-5 column volumes of Elution Buffer.
- Load the Sample: Carefully load the stopped labeling reaction mixture onto the column.
- Elute the Labeled Protein: Elute the protein with the Elution Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
- Collect Fractions: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565).
- Pool and Concentrate: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a suitable method (e.g., centrifugal concentrators).

## Protocol 3: Determination of the Degree of Labeling (DOL)

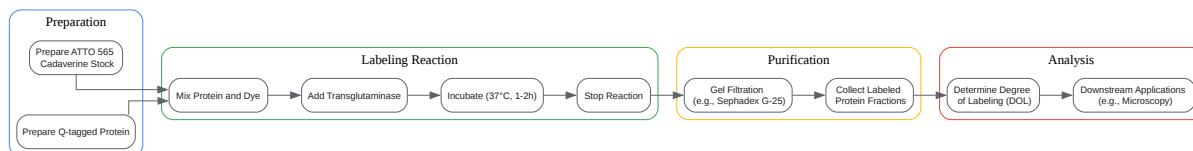
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[\[4\]](#)[\[5\]](#)[\[16\]](#)

#### Procedure:

- Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 564 nm (A564) using a UV-Vis spectrophotometer.
- Calculate Protein Concentration:
  - The absorbance at 280 nm is a combination of the absorbance of the protein and the ATTO 565 dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
  - $\text{Corrected A280} = \text{A280} - (\text{A564} \times \text{CF280})$
  - $\text{Protein Concentration (M)} = \text{Corrected A280} / \epsilon_{\text{protein}}$ 
    - Where  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate Dye Concentration:
  - $\text{Dye Concentration (M)} = \text{A564} / \epsilon_{\text{dye}}$ 
    - Where  $\epsilon_{\text{dye}}$  for ATTO 565 is 120,000 M<sup>-1</sup>cm<sup>-1</sup>.
- Calculate Degree of Labeling (DOL):
  - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

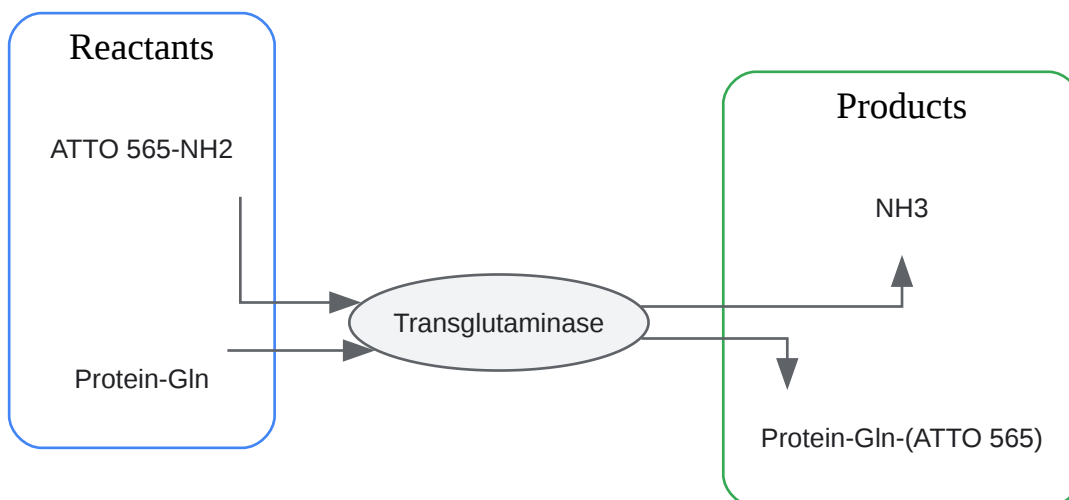
An optimal DOL is typically between 1 and 3 to ensure sufficient signal without causing quenching or affecting protein function.<sup>[1]</sup>

## Visualizations



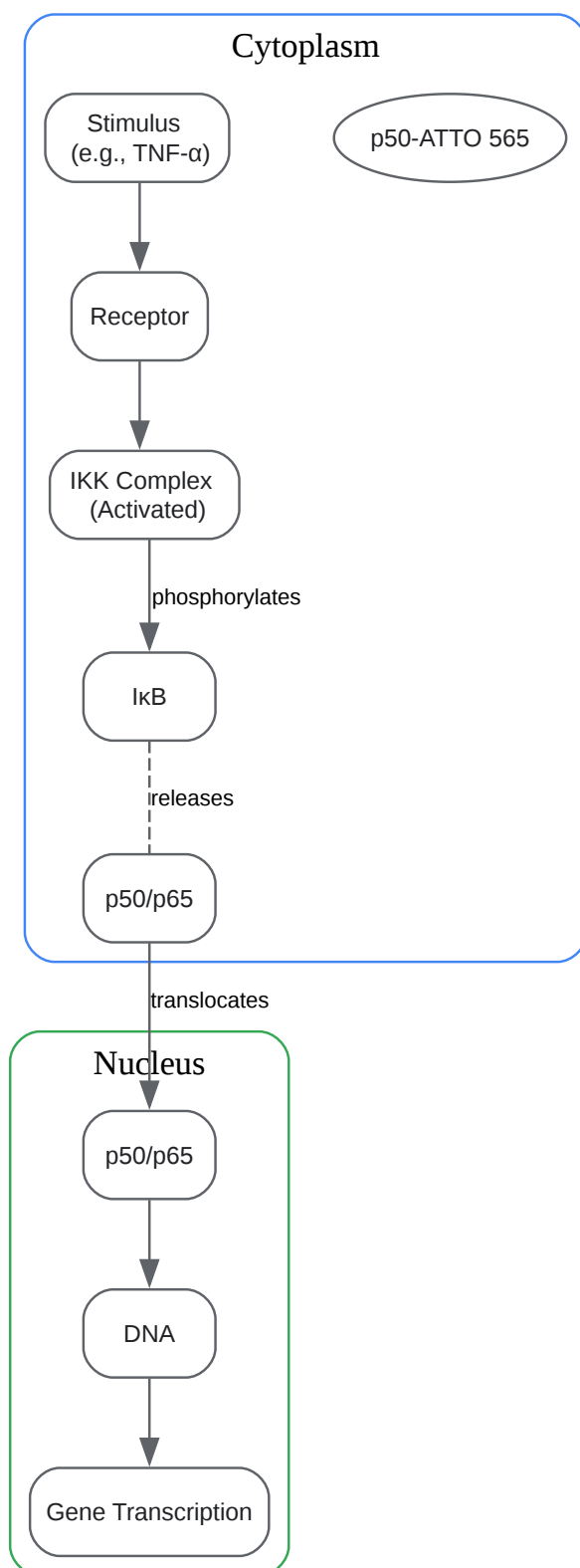
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Caption: Experimental workflow for **ATTO 565 cadaverine** protein labeling.



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Caption: Transglutaminase-catalyzed protein labeling reaction.



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Caption: Simplified NF- $\kappa$ B signaling pathway. ATTO 565 labeled p50 can be used to study its dynamics and interactions.

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